6-Methoxy-2,9-dihydro-1h-pyrido[3,4-b]indol-1-one
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Overview
Description
6-Methoxy-2,9-dihydro-1h-pyrido[3,4-b]indol-1-one is a heterocyclic compound that belongs to the indole family. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities . This compound is known for its unique structure, which includes a methoxy group and a pyridoindole core, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2,9-dihydro-1h-pyrido[3,4-b]indol-1-one typically involves the Fischer indole synthesis. This method includes the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol . The reaction proceeds through several steps, ultimately yielding the desired indole derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2,9-dihydro-1h-pyrido[3,4-b]indol-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens, alkylating agents, and acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
6-Methoxy-2,9-dihydro-1h-pyrido[3,4-b]indol-1-one has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Methoxy-2,9-dihydro-1h-pyrido[3,4-b]indol-1-one involves its interaction with specific molecular targets and pathways. The compound’s methoxy group and indole core allow it to bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, including inhibition of viral replication, induction of apoptosis in cancer cells, and antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- 6-Methoxy-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole
- 6-Methoxy-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole
Uniqueness
6-Methoxy-2,9-dihydro-1h-pyrido[3,4-b]indol-1-one is unique due to its specific substitution pattern and the presence of a methoxy group. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H10N2O2 |
---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
6-methoxy-2,9-dihydropyrido[3,4-b]indol-1-one |
InChI |
InChI=1S/C12H10N2O2/c1-16-7-2-3-10-9(6-7)8-4-5-13-12(15)11(8)14-10/h2-6,14H,1H3,(H,13,15) |
InChI Key |
MXCPJPWLWFPMSH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2C=CNC3=O |
Origin of Product |
United States |
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